2,3,4-Trimethylphenol

説明

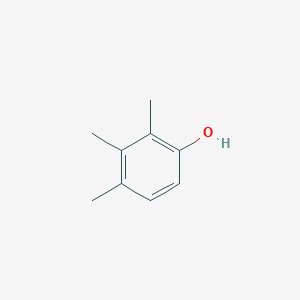

Structure

2D Structure

特性

IUPAC Name |

2,3,4-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-5-9(10)8(3)7(6)2/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUGBBIQLIVCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865331 | |

| Record name | Phenol, 2,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-85-2, 26998-80-1 | |

| Record name | 2,3,4-Trimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026998801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,3,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295A0BC1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Transformations of 2,3,4 Trimethylphenol

Oxidation Reactions

2,3,4-Trimethylphenol undergoes various oxidation reactions, leading to a range of products through different mechanistic pathways. These include oxidative coupling, reactions with singlet oxygen and hydroxyl radicals, formation of quinone derivatives, and catalytic oxidation processes.

Oxidative Coupling Processes

The oxidative coupling of phenols is a significant transformation that can lead to the formation of dimers and polymers. In the case of this compound, oxidative coupling can result in the formation of C-C and C-O linked products. For instance, the oxidation of 2,3,5-trimethylphenol (B45783) using aerobic catalysts has been shown to produce ortho-ortho, ortho-para, and para-para coupled dimers, highlighting the versatility of catalytic systems in controlling the regioselectivity of the coupling reaction. nih.gov While specific studies on this compound are less common, the principles of oxidative coupling observed for other trimethylphenol isomers are applicable. The reaction typically proceeds through the formation of a phenoxy radical, which can then couple with another radical in various positions.

The oxidative polymerization of 2,6-dimethylphenol (B121312) to produce poly(phenylene oxide) (PPO) is a well-established industrial process. vot.pl The presence of other phenol (B47542) isomers, such as 2,4,6-trimethylphenol (B147578), can influence the polymerization reaction, often acting as chain terminators and affecting the molecular weight of the resulting polymer. vot.pl This suggests that this compound could also participate in such polymerization reactions, likely influencing the final properties of the polymer. vot.pl

Singlet Oxygen Reactions in Aqueous Systems

The reaction of phenols with singlet oxygen (¹O₂) in aqueous environments is an important process in environmental and biological systems. While specific data on the reaction of this compound with singlet oxygen is limited, studies on similar compounds provide insights into the potential reaction pathways. The reaction of singlet oxygen with phenols can proceed through different mechanisms, including an electron transfer pathway, a hydrogen atom transfer pathway, or a [4+2] cycloaddition (Diels-Alder type) reaction. The predominant mechanism is influenced by the substitution pattern of the phenol and the reaction conditions.

Hydroxyl Radical-Mediated Transformations

Hydroxyl radicals (•OH) are highly reactive species that play a crucial role in the atmospheric and aquatic degradation of organic compounds. The reaction of •OH with trimethylphenols is rapid and can proceed through two main pathways: H-atom abstraction from the phenolic -OH group or a methyl group, and •OH addition to the aromatic ring. researchgate.net

Theoretical studies on the reaction of 2,4,5-trimethylphenol (B3029030) with •OH have shown that •OH addition to the aromatic ring is the more favorable pathway compared to H-atom abstraction. researchgate.net Specifically, the addition to the C6 position (ortho to the hydroxyl group) has a low activation barrier. researchgate.net The calculated atmospheric lifetime of 2,4,5-trimethylphenol with respect to the •OH addition reaction is approximately 14.69 hours, indicating its significance in the troposphere. researchgate.net

Experimental studies have determined the rate constants for the gas-phase reaction of •OH radicals with various trimethylphenol isomers. researchgate.netacs.org These studies provide crucial data for understanding the atmospheric chemistry of these compounds. For instance, the rate constant for the reaction of OH radicals with 2,4,5-trimethylphenol has been measured at 298 ± 2 K. acs.org

The oxidation of methyl-substituted phenols by the UV/H₂O₂ process, which generates hydroxyl radicals, leads to the formation of α,β-unsaturated enedials and oxoenals. pnas.org This indicates that the aromatic ring is cleaved during the oxidation process. pnas.org

Table 1: Rate Constants for the Reaction of OH Radicals with Trimethylphenol Isomers

| Isomer | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| 2,4,5-Trimethylphenol | 9.75 ± 0.98 | 298 ± 2 | acs.org |

This table presents experimentally determined rate constants for the gas-phase reaction of hydroxyl radicals with a trimethylphenol isomer, providing a basis for understanding the atmospheric reactivity of this compound.

Formation of Quinone and Semiquinone Derivatives

The oxidation of phenols to quinones is a common and important transformation. 2,3,6-Trimethylphenol (B1330405) (TMP) is industrially oxidized to 2,3,5-trimethyl-1,4-benzoquinone (TMQ), a key intermediate in the synthesis of Vitamin E. davidpublisher.comdoi.orgmdpi.com This process is often catalyzed by various metal complexes. davidpublisher.comdoi.orgacs.org The oxidation of this compound is also expected to yield quinone derivatives.

The mechanism of this oxidation often involves the formation of a phenoxy radical as an intermediate. This radical can then be further oxidized to a quinone. In some catalytic systems, the reaction is believed to proceed through a free radical mechanism where the phenol is activated by the catalyst to form a phenol radical, which is then oxidized by activated oxygen molecules. doi.org

The formation of semiquinone radicals is also a possibility during the oxidation of phenols. These radicals are intermediates in the one-electron oxidation of hydroquinones to quinones or the one-electron reduction of quinones to hydroquinones.

Catalytic Oxidation Pathways

A variety of catalytic systems have been developed for the oxidation of trimethylphenols, particularly for the selective conversion of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone. davidpublisher.comdoi.orgmdpi.comacs.orgresearchgate.netrsc.orgunlp.edu.arrsc.org These catalysts include:

Copper-based catalysts: Copper(II) chloride is a commonly used catalyst for this oxidation, often in a two-phase system. davidpublisher.comdoi.orgacs.org The use of ionic liquids as a medium for copper-catalyzed oxidation has also been explored to create a more environmentally friendly process. acs.orgacs.orgnih.gov The active species in some copper-catalyzed systems has been identified as an oxotetracuprate cluster. acs.orgnih.gov

Heteropoly acids: Modified Mo-V-phosphoric heteropoly acids have shown high efficiency as homogeneous catalysts for the two-stage oxidation of 2,3,6-trimethylphenol. davidpublisher.com These catalysts are robust and can be regenerated and reused. davidpublisher.com Titania-supported heteropoly acids have also been developed as heterogeneous catalysts for this reaction, using hydrogen peroxide as a clean oxidant. unlp.edu.ar

Cobalt-based catalysts: Co(Salphen) supramolecular polymers have been reported as highly efficient and selective heterogeneous catalysts for the oxidation of 2,3,6-trimethylphenol under mild conditions. mdpi.comresearchgate.netnih.gov Co–N–C materials prepared by pyrolysis have also demonstrated high catalytic activity. rsc.orgrsc.org

The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired quinone product. davidpublisher.comdoi.org

Table 2: Catalytic Systems for the Oxidation of Trimethylphenols

| Catalyst | Oxidant | Key Features | Reference |

| Copper(II) chloride | Oxygen | Commonly used in industrial processes. doi.org | doi.org |

| Mo-V-phosphoric heteropoly acids | Oxygen | High yield (>99%) in a two-stage process. davidpublisher.com | davidpublisher.com |

| Co(Salphen) supramolecular polymers | Oxygen | Excellent conversion (>99%) and selectivity (>99%) under mild conditions. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |

| Titania-supported heteropoly acids | Hydrogen Peroxide | Ecofriendly synthesis at room temperature. unlp.edu.ar | unlp.edu.ar |

This interactive table summarizes various catalytic systems employed for the oxidation of trimethylphenols, highlighting the catalyst, oxidant, and key features of each system.

Electrophilic Substitution Reactions

The electron-rich aromatic ring of this compound is susceptible to electrophilic substitution reactions. The hydroxyl group and the three methyl groups are all activating and ortho-, para-directing. This makes the remaining unsubstituted positions (C5 and C6) highly reactive towards electrophiles.

Studies on the nitration of polysubstituted phenols have shown that the reaction can lead to the formation of nitro-substituted cyclohexadienones through ipso-nitration, where the nitro group attacks a position already occupied by another substituent. publish.csiro.aupublish.csiro.audissertation.com For example, the nitration of 2,4-dibromo-3,5,6-trimethylphenol with nitrogen dioxide yields isomeric trinitrocyclohex-3-enones. publish.csiro.au Similarly, the nitration of other substituted phenols can lead to the formation of dinitro- and trinitro-cyclohexenones. publish.csiro.audissertation.com

The halogenation of phenols is another common electrophilic substitution reaction. The chlorination of 4-chloro-2,3,6-trimethylphenol (B8787648) has been studied, leading to the formation of various chlorinated cyclohexadienones. publish.csiro.au The bromination of various phenols, including those with multiple methyl substituents, has also been investigated, often resulting in the formation of brominated phenols and, in some cases, bromocyclohexadienones. cdnsciencepub.com

The specific products of electrophilic substitution on this compound will depend on the electrophile and the reaction conditions. The high degree of activation from the hydroxyl and methyl groups suggests that these reactions would proceed readily.

General Substitution Mechanisms

The reactivity of this compound in substitution reactions is largely dictated by the activating, ortho-para directing hydroxyl group. The electron-donating nature of the -OH group increases the nucleophilicity of the aromatic ring, making it highly susceptible to electrophilic attack. libretexts.org The three methyl groups also contribute to the activation of the ring, although to a lesser extent than the hydroxyl group.

In electrophilic aromatic substitution, the positions ortho and para to the hydroxyl group are electronically favored. For this compound, the C5 and C6 positions are ortho and para, respectively, to the hydroxyl group. However, the C2 and C4 positions are blocked by methyl groups. The C6 position is para to the hydroxyl group and meta to the C2 and C4 methyl groups, making it a likely site for substitution. The C5 position is ortho to the hydroxyl group and meta to the C3 and C4 methyl groups.

A relevant mechanism to consider for substituted phenols is ipso substitution, where an electrophile attacks a carbon atom that is already substituted. For instance, the alumina-catalyzed methylation of 2,6-xylenol to produce 2,3,6-trimethylphenol is proposed to proceed through an ipso attack mechanism. acs.org In this reaction, a methyl group attacks the already substituted ortho position, followed by a rearrangement. acs.org While not directly studying this compound, this suggests that electrophilic attack on a substituted position is a plausible pathway for similarly structured phenols.

Reduction Chemistry

Information directly pertaining to the reduction of this compound is limited in the surveyed literature. Typically, phenols are resistant to reduction of the aromatic ring under standard conditions. However, the oxidation of trimethylphenols to their corresponding quinones is a significant reaction, and these quinones can then be readily reduced.

For example, the oxidation of 2,3,6-trimethylphenol is an important industrial process for the synthesis of 2,3,5-trimethyl-1,4-benzoquinone (TMQ). davidpublisher.comrsc.org This quinone is a key intermediate in the production of Vitamin E, which involves a subsequent reduction step. davidpublisher.com The oxidation can be carried out using various catalysts, including copper(II) chloride or heteropoly acids, with oxygen as the oxidant. davidpublisher.comrsc.org

Given this, a plausible reduction pathway related to this compound would involve its initial oxidation to the corresponding benzoquinone, followed by reduction of the quinone to a hydroquinone.

Reactions with Organophosphorus Compounds

The interaction of this compound with organophosphorus compounds is not extensively documented. However, studies on related phenols provide insight into potential reactivity. Organophosphorus compounds encompass a wide range of structures, from pesticides to flame retardants and synthetic reagents.

In the context of environmental science, the photodegradation of the organophosphate insecticide chlorpyrifos (B1668852) has been studied in the presence of 2,4,6-trimethylphenol, which acts as a probe for triplet excited species. dtic.mil This indicates that trimethylphenols can interact with reactive intermediates formed during the transformation of organophosphorus compounds. Additionally, a study on the adsorption of the organophosphorus flame retardant triphenyl phosphate (B84403) (TPhP) used 2,4,6-trimethylphenol as a comparative aromatic compound, suggesting similar sorptive behaviors on certain materials. rsc.orgrsc.org

From a synthetic chemistry perspective, the reaction of phosphacoumarins with weak nucleophiles can be activated by Brønsted acids, though specific reactions with this compound are not mentioned. researchgate.net In broader terms, organophosphates have been shown to react with the hydroxyl groups of amino acids like tyrosine in proteins, implying that the phenolic hydroxyl group is a potential reaction site for certain organophosphorus reagents. dtic.mil

Catalytic Applications and Reaction Engineering of 2,3,4 Trimethylphenol and Its Derivatives

Role as a Chemical Intermediate in Fine Chemical Synthesis

2,3,4-Trimethylphenol is a pivotal intermediate in the production of various fine chemicals. Its structural framework, featuring a phenol (B47542) ring with three methyl groups, makes it a valuable precursor for more complex molecules. A primary application is in the synthesis of 2,3,5-trimethyl-p-benzoquinone (TMBQ), a key intermediate for the industrial production of Vitamin E (α-tocopherol). acs.orgresearchgate.netconicet.gov.ar The synthesis of Vitamin E is a multi-stage process, and the efficient conversion of trimethylphenol to TMBQ is a critical step. conicet.gov.ardavidpublisher.com

The oxidation of 2,3,6-trimethylphenol (B1330405) (an isomer of this compound) to TMBQ is a well-established industrial process. acs.orgresearchgate.netdavidpublisher.comdoi.org This reaction highlights the importance of trimethylphenols in synthesizing quinone structures, which are not only vital for vitamins but also serve as intermediates in the manufacturing of dyes, polymers, pharmaceuticals, and agrochemicals. conicet.gov.aroup.com The selective oxidation of the phenol to a benzoquinone is a sought-after transformation in fine chemical synthesis. acs.org

Furthermore, derivatives of this compound, specifically those functionalized at the 4-position, are important organic compounds for both industrial and fundamental research. uu.nl The synthesis of these derivatives often requires multi-step reactions, underscoring the role of the parent trimethylphenol as a foundational starting material. uu.nl

Catalysis in Oxidation Processes

The oxidation of this compound and its isomers is a focal point of research, with various catalytic systems being developed to enhance efficiency, selectivity, and environmental friendliness.

Copper-Catalyzed Oxidative Coupling

Copper complexes have been extensively studied as catalysts for the oxidation of phenols. Copper(II) chloride, often used in combination with amines or other co-catalysts, is effective in the oxidation of 2,4,6-trimethylphenol (B147578). oup.com This process can lead to the formation of oxygenated products like 4-hydroxy-3,5-dimethylbenzaldehyde or can result in oxidative coupling between substrate molecules. oup.comuu.nl

One study demonstrated that using a (1,4,7-tribenzyl-1,4,7-triazacyclononane)copper(II) chloride catalyst for the oxidation of 2,4,6-trimethylphenol with oxygen leads exclusively to a stilbenequinone, a coupled product, without forming oxygenated byproducts. oup.comoup.com Another approach developed a copper(II) neocuproine (B1678164) system that facilitates the selective 1,6-addition of a nucleophile to the para-methyl group of 2,4,6-trimethylphenol, proceeding through a highly reactive quinone methide intermediate. uu.nlrsc.org

In ionic liquids, copper(II) chloride has been used as a "green" catalyst for the highly selective oxidation of 2,3,6-trimethylphenol to TMBQ using molecular oxygen. acs.orgnih.gov This system allows for a significant reduction in the amount of catalyst needed while maintaining high yields. acs.org The active species in this ionic liquid medium was identified as an oxotetracuprate, which is formed in situ. acs.orgnih.gov

| Catalyst System | Substrate | Product(s) | Key Findings |

| (1,4,7-tribenzyl-1,4,7-triazacyclononane)copper(II) chloride | 2,4,6-Trimethylphenol | Stilbenequinone | Exclusive formation of the coupled product with oxygen as the oxidant. oup.comoup.com |

| Copper(II) neocuproine | 2,4,6-Trimethylphenol | 4-substituted 2,4,6-trimethylphenols | Selective 1,6-addition of a nucleophile via a quinone methide intermediate. uu.nlrsc.org |

| Copper(II) chloride in [BMIm]Cl ionic liquid | 2,3,6-Trimethylphenol | 2,3,5-Trimethyl-p-benzoquinone | "Green" approach with high selectivity and reduced catalyst loading. acs.orgnih.gov |

Metal Oxide Catalysts (e.g., CuFe2O4 spinel, ZnO)

Metal oxides are another important class of catalysts for oxidation reactions. Zinc oxide (ZnO) has been recognized for its catalytic activity in the oxidation of phenolic compounds. unipa.it It can be used as a photocatalyst for the degradation of phenol in aqueous solutions under UV irradiation. acs.orgscirp.org The efficiency of ZnO-catalyzed photo-oxidation is influenced by parameters such as catalyst loading, pH, and the initial concentration of the phenol. acs.org Studies have shown that ZnO nanoparticles can effectively degrade phenol solutions, with maximum efficiency achieved under optimized conditions. acs.org

Copper ferrite (B1171679) (CuFe2O4), a spinel-type metal oxide, has shown significant potential as a heterogeneous catalyst in Fenton-type reactions for phenol degradation. researchgate.net The sol-gel derived CuFe2O4 particles, with their high porosity and crystallinity, exhibit high catalytic activity. researchgate.net The synergistic effect of Fe and Cu in the spinel structure is believed to enhance the decomposition of hydrogen peroxide, leading to efficient phenol degradation. researchgate.net CuFe2O4 has demonstrated superior catalytic activity compared to other ferrites like ZnFe2O4 and MgFe2O4. researchgate.net Research has also indicated that CuFe2O4 is effective in activating peroxydisulfate (B1198043) for phenol oxidation. sci-hub.se The catalytic performance is, however, sensitive to the synthesis method and annealing temperature of the ferrite material. sci-hub.se

| Metal Oxide Catalyst | Application | Key Findings |

| Zinc Oxide (ZnO) | Photocatalytic degradation of phenol | Effective under UV light; performance depends on pH, catalyst loading, and initial phenol concentration. unipa.itacs.orgscirp.org |

| Copper Ferrite (CuFe2O4) | Heterogeneous Fenton-type phenol degradation | High catalytic activity due to porous structure and synergistic Fe-Cu effects. researchgate.netrsc.org |

| Copper Ferrite (CuFe2O4) | Activation of peroxydisulfate for phenol oxidation | Highly active, especially when prepared at lower annealing temperatures, but performance is synthesis-dependent. sci-hub.se |

Supramolecular Polymeric Catalysts

Supramolecular polymeric catalysts represent a newer class of materials for phenol oxidation. These catalysts are constructed through self-assembly processes, offering advantages such as ease of preparation and tunable properties. mdpi.com

One study reported a novel heterogeneous catalytic system based on Co(Salphen) supramolecular polymers (CSP). mdpi.comnih.gov These catalysts, formed by the self-assembly of a BiCo(Salphen) complex and 4,4-dipyridine, showed excellent performance in the oxidation of 2,3,6-trimethylphenol to TMBQ under mild conditions (30 °C, 0.1 MPa O2), achieving over 99% conversion and selectivity. mdpi.comnih.gov The catalyst also demonstrated good stability and recyclability. mdpi.com

Another example involves supramolecular catalysts assembled from Dawson-type polyoxometalates and metal-organic complexes. acs.org These catalysts exhibited very high activity for the H2O2-based oxidation of phenols to p-benzoquinones. In the oxidation of 2,3,6-trimethylphenol, one such catalyst achieved >99% conversion and 97.9% selectivity for TMBQ within 5 minutes, boasting a turnover frequency of 12,000 h⁻¹, which was reported as the highest at the time. acs.org

Process Intensification in Chemical Synthesis

Process intensification aims to develop more efficient, safer, and more sustainable chemical processes. In the context of this compound and its derivatives, this often involves the use of advanced reactor technologies.

Continuous-Flow Microreactor Systems

Continuous-flow microreactors offer several advantages over traditional batch reactors, including enhanced mass and heat transfer, precise control over reaction parameters, and improved safety, particularly for reactions involving hazardous reagents like peroxides. researchgate.netnih.govbeilstein-journals.org

The synthesis of TMBQ from 2,3,6-trimethylphenol and tert-butyl hydroperoxide has been successfully carried out in microreactors. researchgate.net By optimizing reaction temperature, residence time, and the injection strategy for the peroxide, a 73% yield of TMBQ was achieved in 12 minutes. researchgate.net The space-time yield in the microreactor was significantly higher than in a batch reactor, demonstrating the potential for process intensification. researchgate.net

Another study utilized a self-built continuous-flow microreactor for the catalytic oxidation of 2,3,6-trimethylphenol using high-velocity air as the oxidant. rsc.orgrsc.org This system achieved excellent mass transfer between the gas and liquid phases, reducing the reaction time from around 5 hours in a tank reactor to just 78.5 seconds in the microreactor. rsc.org Under optimal conditions, this microreactor system reached 100% conversion of the trimethylphenol with an 89.9% yield of TMBQ. rsc.orgrsc.org These examples highlight the significant improvements in efficiency and reaction speed that can be achieved by moving from batch to continuous-flow systems for reactions involving trimethylphenols. researchgate.netrsc.orgrsc.org

| Reactor System | Reaction | Key Improvement | Performance Metrics |

| Continuous-flow microreactor | Oxidation of 2,3,6-trimethylphenol with tert-butyl hydroperoxide | Significant increase in space-time yield compared to batch reactor. | 73% yield of TMBQ at 12 min residence time. researchgate.net |

| Self-built continuous-flow microreactor | Catalytic oxidation of 2,3,6-trimethylphenol with high-velocity air | Drastic reduction in reaction time from hours to seconds. rsc.org | 100% conversion, 89.9% yield of TMBQ in 78.5 seconds. rsc.orgrsc.org |

Lack of Publicly Available Research on Catalytic Applications of this compound in Rotating Packed Bed Reactor Systems

Despite a thorough review of available scientific literature, no specific research findings or data have been identified regarding the catalytic applications and reaction engineering of this compound within rotating packed bed (RPB) reactor systems.

Extensive searches have been conducted to locate studies detailing the use of RPB technology for reactions involving this compound. However, the current body of public research does not appear to cover this specific compound in the context of this particular process intensification technology.

It is noteworthy that significant research has been conducted on isomers of trimethylphenol, particularly 2,3,6-trimethylphenol, and their catalytic oxidation in rotating packed bed reactors. These studies focus on the synthesis of 2,3,5-trimethyl-1,4-benzoquinone (TMQ), a crucial intermediate in the production of Vitamin E. This research highlights the effectiveness of RPB systems for enhancing gas-liquid mass transfer in such oxidation reactions.

However, as per the strict focus on this compound, no direct data on its performance, reaction kinetics, or the influence of operating parameters in a rotating packed bed reactor is available in the searched scientific literature. Therefore, a detailed article on this specific topic, including data tables and research findings as requested, cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization of 2,3,4 Trimethylphenol

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within 2,3,4-Trimethylphenol by analyzing the vibrations of its constituent atoms.

Fourier Transform Infrared (FTIR) Spectroscopy

The structural attributes of this compound can be effectively characterized using Fourier Transform Infrared (FTIR) spectroscopy. The vapor phase IR spectrum reveals distinct absorption bands that correspond to the specific vibrational modes of the molecule's functional groups. nih.gov

The spectrum is characterized by a prominent, broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the three methyl groups and the aromatic ring typically appear between 3100 cm⁻¹ and 2850 cm⁻¹. libretexts.org Aromatic C-C stretching vibrations within the benzene (B151609) ring are observed in the 1600-1400 cm⁻¹ region. Furthermore, the in-plane bending of the O-H group and the stretching of the C-O bond contribute to absorptions in the 1410-1260 cm⁻¹ range. The pattern of C-H out-of-plane bending vibrations below 900 cm⁻¹ can help confirm the substitution pattern of the aromatic ring. libretexts.org

Table 1: Characteristic FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3600 - 3200 | O-H stretch |

| 3100 - 3000 | Aromatic C-H stretch |

| 3000 - 2850 | Methyl C-H stretch |

| 1600 - 1400 | Aromatic C-C in-ring stretch |

| 1410 - 1260 | C-O stretch / O-H in-plane bend |

Fourier Transform Raman (FT-Raman) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic arrangement within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive structural information.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the protons in the molecule. nih.gov The spectrum displays distinct signals corresponding to the hydroxyl proton, the aromatic protons, and the protons of the three methyl groups. The chemical shift of the hydroxyl (-OH) proton is variable and appears as a singlet. The two aromatic protons on the benzene ring appear as distinct doublets in the aromatic region of the spectrum, typically between 6.0 and 7.5 ppm. The three methyl groups (-CH₃) are observed as sharp singlets at slightly different chemical shifts in the upfield region, reflecting their unique positions on the aromatic ring. nih.gov

Table 2: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~6.4 - 6.8 | Doublet |

| Hydroxyl-OH | Variable | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound distinguishes the nine non-equivalent carbon atoms in the molecule, including the six carbons of the aromatic ring and the three methyl carbons. nih.govspectrabase.com The carbon atom bonded to the hydroxyl group (C1) is typically observed in the 150-155 ppm range. The other substituted and unsubstituted carbons of the aromatic ring appear in the 115-140 ppm region. The three methyl group carbons are found in the upfield region of the spectrum, generally between 10 and 20 ppm. nih.govrsc.org

Table 3: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (-OH) | ~151.1 |

| C2 (-CH₃) | ~123.3 |

| C3 (-CH₃) | ~126.1 |

| C4 (-CH₃) | ~133.0 |

| C5 | ~127.3 |

| C6 | ~110.1 |

| C2-CH₃ | ~11.6 |

| C3-CH₃ | ~15.9 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern under ionization. In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, providing a characteristic "fingerprint." libretexts.org

The mass spectrum of this compound shows a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 136, corresponding to its molecular weight (C₉H₁₂O). nih.gov The most abundant peak, known as the base peak, is observed at m/z 121. This prominent fragment corresponds to the loss of a methyl group ([M-15]⁺), a characteristic fragmentation pathway for methylated phenols, resulting in a stable hydroxytropylium ion or a related resonance-stabilized structure. Other significant fragments can be observed at lower m/z values, resulting from further fragmentation of the ring structure. researchgate.net

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 136 | High | Molecular Ion [M]⁺ |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for isolating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phenolic compounds, including this compound. alsenvironmental.co.uk The method typically utilizes a stationary phase, often a silica-based material with bonded alkyl chains (e.g., C18), and a mobile phase, which is a mixture of solvents like acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the determination of trimethylphenols in soil and water samples, HPLC methods have been developed that employ an electrochemical detector. alsenvironmental.co.ukalsenvironmental.co.uk This type of detector offers high sensitivity for phenolic compounds. alsenvironmental.co.ukalsenvironmental.co.uk The retention time of this compound under specific HPLC conditions is a key parameter for its identification. However, it is important to note that some isomers may co-elute, meaning they have very similar retention times, which can complicate their individual quantification. alsenvironmental.co.uk In such cases, optimization of the mobile phase composition, column type, and temperature is crucial to achieve baseline separation. rsc.org

Table 2: HPLC Parameters for Phenol (B47542) Analysis

| Parameter | Description | Reference |

| Stationary Phase | Reverse-phase columns (e.g., C18) are commonly used for separating phenolic compounds. | sielc.com |

| Mobile Phase | A mixture of a polar organic solvent (e.g., acetonitrile) and water is typical. | sielc.com |

| Detector | Electrochemical detectors provide high sensitivity for phenols. | alsenvironmental.co.ukalsenvironmental.co.uk |

This table outlines typical parameters for the HPLC analysis of phenolic compounds like this compound.

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. ntu.edu.tw The separation in GC is achieved by partitioning the analyte between a gaseous mobile phase (a carrier gas, typically helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column. etamu.edumtu.edu The choice of the stationary phase is critical for the separation of closely related isomers. researchgate.net

For the analysis of phenols, various capillary columns with different polarities are available. The retention time of this compound will vary depending on the column used and the temperature program of the GC oven. geologyscience.ru In some cases, derivatization of the phenolic hydroxyl group may be performed to improve chromatographic properties and detection sensitivity. oup.com Flame ionization detectors (FID) are commonly used for the quantification of phenols due to their robust and linear response. mtu.edu

Studies have demonstrated the successful separation of various trimethylphenol isomers using GC. geologyscience.rugoogle.com For instance, the elution order of different isomers can be influenced by the specific stationary phase employed. researchgate.net

Supercritical Fluid Extraction-Capillary Electrochromatography (SFE-CEC) is a hybrid analytical technique that combines the extraction power of supercritical fluids with the high separation efficiency of capillary electrochromatography. nih.gov Supercritical fluids, most commonly carbon dioxide, are used to extract analytes from a sample matrix. sare.org By adding a modifier like methanol (B129727), the polarity of the supercritical fluid can be adjusted to enhance the extraction of more polar compounds such as phenols. nih.govresearchgate.net

Following extraction, the analytes are introduced into a capillary column packed with a stationary phase for separation. nih.gov Capillary electrochromatography utilizes both chromatographic partitioning and electrophoretic mobility to achieve separation, often resulting in very high resolution. sare.org This technique has been successfully applied to the determination of various phenols, including trimethylphenol, in complex matrices like soil. nih.gov The method offers advantages such as reduced solvent consumption and rapid analysis times. sare.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For phenolic compounds like this compound, the aromatic ring and its substituents constitute the primary chromophore.

The UV-Vis spectrum of a compound is a plot of its absorbance of light versus the wavelength. For this compound, the spectrum is expected to show characteristic absorption bands in the ultraviolet region, typically arising from π → π* transitions within the benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substitution pattern of the methyl groups and the hydroxyl group on the aromatic ring.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition |

|---|---|---|---|

| Ethanol | ~270-280 | ~1,500 - 2,500 | π → π* (B-band) |

Note: The data in this table is illustrative and represents expected ranges for a trimethyl-substituted phenol. Actual experimental values may vary.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for studying molecules or molecular fragments with unpaired electrons. plos.org Since this compound in its ground state does not have unpaired electrons, it is EPR-silent. However, the corresponding phenoxyl radical, which can be generated through oxidation (e.g., by chemical or enzymatic means), possesses an unpaired electron and is therefore EPR-active. rsc.org

The study of the 2,3,4-trimethylphenoxyl radical by EPR spectroscopy can provide detailed information about the distribution of the unpaired electron's spin density across the aromatic ring and its interaction with magnetic nuclei (hyperfine coupling). The EPR spectrum of a radical is characterized by its g-factor and hyperfine coupling constants (a).

g-factor: This is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, it is typically close to the free electron g-value of approximately 2.0023. libretexts.org

Hyperfine Coupling: This arises from the interaction of the unpaired electron with nearby magnetic nuclei (in this case, the protons of the methyl groups and the aromatic ring). The number of lines in the spectrum and their splitting pattern reveal the number and type of interacting nuclei, providing insight into the radical's structure.

Specific experimental EPR data for the 2,3,4-trimethylphenoxyl radical is not prevalent in the reviewed scientific literature. Research in this area has often focused on other isomers, such as 2,4,6-trimethylphenol (B147578) or 2,3,6-trimethylphenol (B1330405), due to their relevance in different chemical systems or as precursors to vitamin E. rsc.orgrsc.org For instance, studies on the oxidation of 2,3,6-trimethylphenol have utilized EPR with spin traps to identify radical intermediates. rsc.orgrsc.org

Should the 2,3,4-trimethylphenoxyl radical be generated and analyzed, a theoretical data table outlining the expected parameters is provided below. These values are estimations based on data for similar phenoxyl radicals and would require experimental verification.

Table 2: Predicted EPR Spectral Parameters for the 2,3,4-Trimethylphenoxyl Radical

| Parameter | Predicted Value | Information Provided |

|---|---|---|

| g-factor | ~2.004 | Characteristic of a phenoxyl radical |

| aH (ring protons) | Variable (G) | Spin density distribution on the aromatic ring |

Note: The data in this table is predictive. 'G' stands for Gauss, a unit of magnetic field strength. The actual hyperfine coupling constants would depend on the specific spin distribution in the radical.

Computational and Theoretical Chemistry Studies of 2,3,4 Trimethylphenol

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. scholarsresearchlibrary.com For 2,3,4-trimethylphenol, QSAR studies can be used to predict its toxicity or other biological activities based on calculated molecular descriptors.

DFT and other computational methods are used to generate a wide range of molecular descriptors, such as electronic (e.g., HOMO and LUMO energies), topological, and quantum chemical parameters. scholarsresearchlibrary.comimist.ma These descriptors are then used as independent variables in statistical analyses, such as multiple linear regression (MLR) and artificial neural networks (ANN), to build the QSAR model. scholarsresearchlibrary.comnih.gov For example, QSAR studies on a series of phenol (B47542) derivatives, including trimethylphenols, have been conducted to predict their toxicity to organisms like Tetrahymena pyriformis and Chlorella vulgaris. scholarsresearchlibrary.comimist.manih.gov These models can help in understanding the structural features that contribute to the observed activity and in designing new compounds with desired properties. scholarsresearchlibrary.com

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the interactions of small molecules with biological macromolecules like proteins and enzymes.

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor. nih.gov Docking studies can help identify potential biological targets for this compound and elucidate its mechanism of action at a molecular level. For instance, docking studies have been performed on major compounds found in essential oils, including a related compound 2,3,4-trimethylbenzaldehyde, to investigate their binding affinity to enzymes like tyrosyl-tRNA synthetase. nih.gov

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex over time. These simulations can be used to assess the stability of the docked pose, study the conformational changes in the protein upon ligand binding, and calculate binding free energies. While specific MD simulation studies on this compound were not found in the provided search results, this methodology is highly applicable for understanding its interactions with biological systems.

Enzyme Interaction and Binding Affinity Analysis (e.g., Cyclooxygenase, Tyrosyl-tRNA Synthetase)

Molecular docking and quantitative structure-activity relationship (QSAR) studies are pivotal in predicting how a molecule like this compound might bind to an enzyme's active site. The binding affinity is influenced by factors such as hydrophobicity, electronic properties, and the three-dimensional shape of the molecule.

Cyclooxygenase (COX)

Cyclooxygenase (COX) enzymes are key in the biosynthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Phenolic compounds are known inhibitors of COX, and their efficacy is often linked to their ability to donate a hydrogen atom and interact with the enzyme's active site.

The inhibitory potential of trimethylphenol isomers is related to the O-H bond dissociation enthalpy and the electron density at the bond, which are prerequisites for the formation of the phenoxyl radical, a key step in the antioxidant mechanism of these phenols. researchgate.netresearchgate.net It is theorized that this compound, with its three electron-donating methyl groups, would also exhibit inhibitory activity towards COX enzymes. However, the different substitution pattern compared to the highly symmetric 2,4,6-isomer would alter the shape and electronic distribution, likely affecting its binding orientation and affinity within the COX active site.

Tyrosyl-tRNA Synthetase (TyrRS)

Tyrosyl-tRNA synthetase is an essential enzyme in protein synthesis, making it a target for the development of novel antibacterial agents. nih.gov Molecular docking simulations are used to explore how potential inhibitors bind to this enzyme.

Direct binding studies for this compound with TyrRS are not prominent in existing research. However, molecular docking studies on structurally similar compounds offer predictive insights. For instance, derivatives of its isomer, 4-amino-2,3,5-trimethylphenol, have been shown through molecular docking to bind effectively to tyrosyl-tRNA synthetase. smolecule.com Furthermore, a study involving essential oils from Eryngium species performed molecular docking on several major components, including 2,3,4-trimethylbenzaldehyde, a structurally related compound. nih.gov This suggests that the trimethyl-substituted aromatic ring can fit within the enzyme's binding pocket. A computational study on 2,4,6-trimethylphenol (B147578) also investigated its docking with Staphylococcus aureus Tyrosyl-tRNA synthetase (PDB ID: 1JIL). researchgate.net

For this compound, it is plausible that the phenolic hydroxyl group and the hydrophobic methyl groups could form hydrogen bonds and van der Waals interactions with the amino acid residues in the active site of TyrRS. The precise binding energy and orientation would depend on the specific topology of the binding pocket and the steric hindrance imposed by the 2,3,4-methylation pattern.

| Compound/Isomer | Target Enzyme | Computational Method | Key Findings |

| 2,4,6-Trimethylphenol | Cyclooxygenase-2 (COX-2) | Molecular Docking | Binds in the hydrophobic channel, interacting with Tyr-385 and Ser-530, blocking the active site. researchgate.netacs.org |

| Phenolic Compounds | Cyclooxygenase (COX) | QSAR, Ab Initio Calculations | Inhibition correlates with O-H bond dissociation enthalpy and electron density, favored by electron-donating groups. researchgate.netresearchgate.net |

| 4-amino-2,3,5-trimethylphenol | Tyrosyl-tRNA Synthetase | Molecular Docking | Shows effective binding, suggesting a role in protein synthesis modulation. |

| 2,4,6-Trimethylphenol | S. aureus Tyrosyl-tRNA Synthetase | Molecular Docking | Subjected to docking studies to evaluate interaction with the enzyme's active site. researchgate.net |

Characterization of Reactive Species (e.g., Phenoxyl Radicals, Semiquinones)

The antioxidant activity and potential toxicity of phenolic compounds are closely tied to the formation of reactive species, primarily phenoxyl radicals, which can subsequently lead to the formation of semiquinones and other products.

Phenoxyl Radicals

The primary reactive species formed from the oxidation of a phenol is the corresponding phenoxyl radical. This occurs through the abstraction of the hydrogen atom from the hydroxyl group. For trimethylphenols, this process is influenced by the electron-donating methyl groups which stabilize the resulting radical.

Theoretical and experimental studies, predominantly on the 2,4,6-trimethylphenol isomer, have provided a deep understanding of these radicals. The 2,4,6-trimethylphenoxyl radical is relatively stable and its formation is a key step in its role as a quencher of triplet-state dissolved organic matter in photochemical processes. acs.org Laser flash photolysis studies have confirmed the formation of phenoxyl radicals from trimethylphenols and have been used to determine the kinetics of their reactions. researchgate.net For instance, the second-order rate constant for the reaction of the 4-cyanophenoxyl radical with 2,4,6-trimethylphenol was determined to be in the range of (2.6 - 5.3) × 10⁸ M⁻¹ s⁻¹. researchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to calculate the properties of these radicals, such as their isotropic coupling constants, which can be compared with experimental EPR spectroscopy data to confirm their structure. core.ac.uk For this compound, the formation of the corresponding 2,3,4-trimethylphenoxyl radical is expected upon oxidation. The stability and reactivity of this radical would be different from the 2,4,6-isomer due to the asymmetric placement of the methyl groups, which affects the delocalization of the unpaired electron across the aromatic ring. Theoretical studies on the reaction of trimethylphenol isomers with hydroxyl radicals (•OH) show that H-atom abstraction from the phenolic group is a favorable reaction pathway, leading to phenoxyl radical formation. researchgate.netresearchgate.net

Semiquinones

Semiquinone radicals are another class of reactive intermediates that can be formed during the oxidation of phenolic compounds, particularly dihydroxyphenols, but also as subsequent products from phenoxyl radicals. These species contain both a ketone and a phenoxyl radical character and are often intermediates in the formation of quinones.

While the direct formation of a semiquinone from a monohydric phenol like this compound is less straightforward than from a catechol or hydroquinone, they can arise from further reactions of the initial phenoxyl radical. Studies on 2,4,6-trimethylphenol have suggested that its oxidation can lead to a variety of reactive species, including phenoxyl radicals and semiquinone radicals. acs.org The oxidation of phenols can lead to hydroxylated derivatives, which can then be more readily oxidized to semiquinones. lsu.edu For example, the oxidation of some phenols can yield benzoquinones, which can then be reduced by a one-electron process to form a semiquinone radical anion. asm.org

For this compound, it is computationally plausible that its phenoxyl radical could undergo further reactions, such as dimerization or reaction with other radicals (like superoxide, O₂•⁻), potentially leading to hydroxylated intermediates that could then form semiquinone-type species under specific oxidative conditions. lsu.edunih.gov The specific pathways and the stability of such semiquinone intermediates derived from this compound would be highly dependent on the reaction conditions and the substitution pattern of the molecule.

| Reactive Species | Precursor Compound | Method of Study | Key Findings |

| Phenoxyl Radical | 2,4,6-Trimethylphenol | Laser Flash Photolysis, Kinetic Modeling | Long-lived reactive species formed during photolysis; can react with other molecules. acs.org |

| Phenoxyl Radical | 2,4,5-Trimethylphenol (B3029030) | Density Functional Theory (DFT) | H-abstraction from the phenol group by •OH is a favorable pathway to form the radical. researchgate.net |

| Phenoxyl Radicals | Trimethylphenol Isomers | Relative Rate Method | Kinetics of gas-phase reactions with OH radicals have been investigated. researchgate.net |

| Semiquinone Radical | 2,4,6-Trimethylphenol | Laser Flash Photolysis, Kinetic Modeling | Identified as a potential long-lived reactive species in triplet-state photochemistry. acs.org |

| Semiquinone-type Radicals | Catechols, Hydroquinones | General Discussion | Stable radicals implicated as persistent environmental pollutants from combustion. lsu.edu |

Applications in Advanced Materials Science and Organic Synthesis

Antioxidant Applications in Materials

2,3,4-Trimethylphenol exhibits notable antioxidant properties, which are leveraged to protect materials from oxidative degradation. cymitquimica.com As a phenolic compound, it can function as a stabilizer, particularly in plastics, rubber, and resins. cymitquimica.comguidechem.com Its role is to inhibit or slow down the damage caused by exposure to oxygen, heat, and light, thereby extending the material's lifespan and preserving its physical and mechanical properties. The compound is used in the production of antioxidants and plays a crucial part in the manufacturing of plastics and rubber. guidechem.com Patents have been filed for compositions involving encapsulated phenolic antioxidants which include this compound, highlighting its recognized value in this field. molaid.com

Role as a Comonomer in Polymer Modification (e.g., Polyphenylene Oxide Resins)

While substituted phenols are important in polymer science, the specific role of a comonomer for modifying polyphenylene oxide (PPO) resins is well-documented for an isomer, 2,3,6-trimethylphenol (B1330405) , not this compound. google.comgoogleapis.com Copolymers of PPO are frequently created using 2,6-dimethylphenol (B121312) and 2,3,6-trimethyl-1,4-phenylene ether units to modify properties like melt viscosity and impact strength. google.com The available scientific literature does not prominently feature this compound in this particular application, where its isomer, 2,3,6-trimethylphenol, is the established comonomer of choice.

Intermediates in Organic Synthesis

This compound is a valuable intermediate, serving as a foundational molecule for creating more complex chemical structures with specific functions. cymitquimica.com

The compound plays a crucial role in the synthesis of various dyes and pigments. guidechem.com Its chemical structure is utilized as a precursor in the manufacturing process of specific colorants. For instance, this compound is mentioned in patent literature concerning positive photoresist compositions, which are light-sensitive materials used in microfabrication, a field that relies on specialized pigments and dyes. googleapis.com

This compound serves as a precursor in the production of a range of specialized chemicals. cymitquimica.comguidechem.com It is widely used in the manufacturing of pharmaceuticals and fragrances. guidechem.com Furthermore, it is studied for its potential applications in the development of new agrochemicals. cymitquimica.com While direct application in lubricants is not widely documented, related substituted phenols are known to be effective anti-knock additives in gasoline, suggesting the potential for this class of compounds in fuel and lubricant applications. rsc.org

As an intermediate, this compound functions as a fundamental building block for a variety of more complex organic compounds. cymitquimica.com Its utility in creating antioxidants, dyes, pigments, pharmaceuticals, and fragrances demonstrates its versatility in chemical synthesis. guidechem.com The synthesis of these diverse products relies on the specific reactivity of the this compound molecule as a starting point for constructing larger and more intricate chemical architectures.

Summary of Applications

| Application Area | Specific Use |

| Materials Science | Antioxidant and stabilizer for plastics and rubber. cymitquimica.comguidechem.com |

| Organic Synthesis | Intermediate for dyes and pigments. guidechem.com |

| Precursor for pharmaceuticals and fragrances. guidechem.com | |

| Potential precursor for agrochemicals. cymitquimica.com |

Environmental Fate and Mechanistic Transformation Pathways of 2,3,4 Trimethylphenol in Aquatic and Atmospheric Systems

Degradation in Aqueous Environments

In aquatic systems, the degradation of 2,3,4-trimethylphenol is expected to be significantly influenced by photochemical reactions, especially those mediated by natural substances and leading to the formation of various reactive species.

Dissolved organic matter (DOM) plays a crucial role in the aquatic photochemistry of phenolic compounds. When DOM absorbs sunlight, it forms excited triplet states (³DOM), which are potent photooxidants. Studies on the analog 2,4,6-trimethylphenol (B147578) (TMP) demonstrate that it reacts rapidly with ³DOM. acs.orgacs.orgrsc.org This interaction is a primary pathway for the transformation of electron-rich phenols in sunlit waters. researchgate.net The rate of this degradation can be influenced by factors such as the concentration of both the phenol (B47542) and DOM, as well as the pH of the water. acs.orgacs.org For instance, the photodegradation of 2,4,6-trimethylphenol was found to be enhanced in the presence of DOM, and the reaction rates were observed to be faster at lower initial phenol concentrations. acs.org The source and character of the DOM also affect reactivity; DOM with greater microbial-derived (autochthonous) character has been shown to be more photoreactive with 2,4,6-trimethylphenol. psu.edu

The interaction between trimethylphenols and excited DOM leads to the formation of various reactive intermediates. The reaction of 2,4,6-trimethylphenol with ³DOM* proceeds via an electron transfer mechanism, resulting in the formation of a long-lived phenoxyl radical. acs.orgresearchgate.net These TMP-derived reactive species, which can also include semiquinone radicals and quinones, are themselves capable of reacting with other organic micropollutants. acs.orgresearchgate.net In a surprising turn, these intermediates can act as promoters for the degradation of other compounds, such as the antibiotic sulfamethoxazole, by preventing the regeneration of the parent compound. acs.orgresearchgate.net The formation of these long-lived photo-oxidants is a key aspect of the indirect photolysis of phenols in natural waters. researchgate.net

Table 1: Reactive Intermediates Formed from Trimethylphenol Photodegradation

| Precursor Compound | Mediating Species | Reactive Intermediates Formed | Reference |

|---|

Hydroxyl radicals (•OH) are highly reactive species that contribute significantly to the degradation of organic compounds in both aquatic and atmospheric environments. While direct reactions between excited triplet DOM and hydrogen peroxide (H₂O₂) may not be a major source of •OH, the one-electron reduction products of sensitizers, formed from reactions with phenols like 2,4,6-trimethylphenol, can reduce H₂O₂ to produce •OH. nih.govacs.org

The reaction of phenolic compounds with hydroxyl radicals can lead to the formation of toxic α,β-unsaturated enedials and oxoenals. pnas.org For example, the oxidation of phenol by •OH has been shown to produce 2-butene-1,4-dial, a toxic α,β-unsaturated dialdehyde. pnas.org This process is a concern in water treatment methods that utilize advanced oxidation processes, such as UV/H₂O₂, and may also occur in sunlit natural waters. pnas.org Given its structure, it is plausible that this compound would also undergo ring-opening upon reaction with hydroxyl radicals, leading to the formation of similar dicarbonyl products.

Abiotic Degradation in Atmospheric Environments (e.g., Reaction with Photochemically-Produced Hydroxyl Radicals)

In the atmosphere, trimethylphenols are expected to exist primarily in the vapor phase due to their vapor pressure. echemi.comnih.gov The dominant degradation pathway in this compartment is the reaction with photochemically-produced hydroxyl radicals (•OH). echemi.comguidechem.com For the analog 2,3,6-trimethylphenol (B1330405), the rate constant for this vapor-phase reaction is estimated to be 1.3 x 10⁻¹⁰ cm³/molecule-sec at 25°C. echemi.comguidechem.com This corresponds to an atmospheric half-life of approximately 3 hours, assuming an atmospheric •OH concentration of 5 x 10⁵ radicals per cm³. echemi.comguidechem.com This rapid degradation suggests that trimethylphenols are not persistent in the atmosphere.

Table 2: Estimated Atmospheric Degradation of 2,3,6-Trimethylphenol

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Rate Constant with •OH | 1.3 x 10⁻¹⁰ cm³/molecule-sec | 25°C | echemi.comguidechem.com |

Biodegradation Pathways in Contaminated Media

The biodegradation of phenolic compounds by microorganisms is a key process in their removal from contaminated environments. amu.edu.pl Bacteria and fungi have developed enzymatic systems, such as phenol hydroxylases and dioxygenases, to break down these compounds, often using them as a source of carbon and energy. amu.edu.plresearchgate.net

While specific studies on the biodegradation of this compound are scarce, research on related compounds provides valuable insights. For instance, Comamonas testosteroni JH5 can mineralize 4-chlorophenol (B41353) and 4-methylphenol. asm.org The biodegradation of 2,4,6-trimethylphenol has been studied in the context of its removal by polymer-supported bacterium systems. frontiersin.org Studies on another isomer, 2,3,6-trimethylphenol, indicated that it did not undergo degradation in an anaerobic digester over 8 weeks, suggesting that anaerobic biodegradation may not be a significant pathway for this compound. echemi.comnih.gov Aerobic biodegradation pathways for many alkylphenols often involve hydroxylation of the aromatic ring followed by ring cleavage. amu.edu.pl It is known that the presence of multiple methyl groups can influence the rate and pathway of degradation.

Environmental Monitoring and Detection in Complex Matrices

The detection of this compound and its isomers in environmental samples requires sophisticated analytical techniques due to the complexity of the matrices and the often low concentrations of the analytes. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are powerful tools for the separation, identification, and quantification of these compounds. mdpi.comnih.gov

This compound has been identified as a contaminant in paper and board food contact materials. dtu.dk Related isomers have been detected in various environmental compartments. For example, 2,3,5-trimethylphenol (B45783) was detected in groundwater near oil production sites, although at very low concentrations. mdpi.com The development of sensitive analytical methods, such as those using solid-phase microextraction (HS-SPME) coupled with GC-MS, allows for the selective enrichment and analysis of short-chain alkylphenols from complex aqueous samples. db-thueringen.de Nano-liquid chromatography has also been employed for the analysis of various alkylphenols, including 2,3,6-trimethylphenol, in herbal aqueous samples. mdpi.com These advanced analytical approaches are crucial for monitoring the presence and fate of trimethylphenols in the environment.

Biological Interactions and Mechanistic Insights of 2,3,4 Trimethylphenol in Vitro and in Silico Studies

Antioxidant Mechanisms at a Molecular Level

The antioxidant potential of phenolic compounds like 2,3,4-trimethylphenol is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. mdpi.comnih.gov This method is a straightforward and widely used technique to assess the free-radical scavenging ability of a compound. nih.govnih.gov The principle of the assay is based on the reduction of the stable DPPH free radical, which is deep violet in color, by an antioxidant molecule. nih.govmdpi.com

When a hydrogen-donating antioxidant, such as a phenol (B47542), is introduced to the DPPH solution, it donates a hydrogen atom to the DPPH radical. mdpi.com This process neutralizes the free radical, forming DPPH-H (hydrazine), and results in a color change from violet to a pale yellow. nih.govmdpi.com The degree of this color change, which is measured spectrophotometrically by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the antioxidant compound. nih.govnih.gov The reaction mechanism can involve a single-step hydrogen atom transfer (HAT) or a two-step single electron transfer followed by proton transfer (SET-PT). mdpi.com For phenolic compounds, the DPPH method has proven to be a valid, accurate, and economic way to evaluate their radical scavenging efficiency. nih.gov

Table 1: Principles of the DPPH Radical Scavenging Assay

| Parameter | Description |

| Reagent | 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. |

| Mechanism | The antioxidant donates a hydrogen atom or electron to the DPPH radical, neutralizing it. nih.govmdpi.com |

| Detection | Spectrophotometric measurement of the decrease in absorbance as the DPPH solution changes color from violet to yellow. mdpi.com |

| Interpretation | A greater decrease in absorbance indicates higher free radical scavenging activity. |

The primary mechanism by which phenolic compounds exert their antioxidant effect is through the donation of a hydrogen atom from their hydroxyl (-OH) group to a free radical. scienceopen.com This process neutralizes the damaging radical but in turn creates a phenoxyl radical from the parent phenol molecule. scienceopen.comnih.gov The effectiveness of a phenolic antioxidant is highly dependent on the stability of this newly formed phenoxyl radical. scienceopen.com

Phenoxyl radicals are stabilized through resonance, where the unpaired electron is delocalized across the aromatic ring. nih.gov This resonance stabilization makes the phenoxyl radical relatively unreactive and less likely to propagate the radical chain reaction. nih.gov In the case of this compound, the presence of three electron-donating methyl groups on the benzene (B151609) ring would further influence the stability of the corresponding phenoxyl radical. These alkyl groups can contribute to stabilizing the radical through inductive effects and hyperconjugation. The formation of stable, persistent free radicals is a key characteristic of effective phenolic antioxidants. nih.gov

Enzyme Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a target protein or enzyme. nih.gove-nps.or.kr This method helps in understanding the molecular-level interactions and estimating the binding affinity between the ligand and the enzyme. nih.gov

While specific docking studies for this compound are not detailed in the provided search results, research on the closely related isomer, 2,4,6-trimethylphenol (B147578), provides significant insight into how such compounds may interact with enzymes. A study involving human cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, demonstrated that 2,4,6-trimethylphenol binds within its active site. researchgate.net The analysis showed that the compound occupies the hydrophobic channel of the enzyme, forming key interactions with several amino acid residues. researchgate.net These interactions are crucial for stabilizing the ligand-enzyme complex.

Table 2: Predicted Binding Interactions of 2,4,6-Trimethylphenol with Human COX-2 Active Site

| Interacting Residue | Role in Binding |

| Tyr 385 | Forms part of the hydrophobic channel where the compound binds. researchgate.net |

| Ser 530 | Forms an auxiliary binding area, notable as the residue acetylated by aspirin. researchgate.net |

| Trp 387 | Contributes to the contact points for the ligand within the active site. researchgate.net |

| His 351 | Additional contact residue for the bound compound. researchgate.net |

| Val 434 | Additional contact residue for the bound compound. researchgate.net |

| Ile 517 | Additional contact residue for the bound compound. researchgate.net |

The binding of a molecule to an enzyme can significantly modulate its biological activity, leading to either inhibition or activation. researcher.lifemdpi.com The interaction of phenolic compounds with enzymes can alter their catalytic function, a principle that is fundamental in drug design and understanding biochemical regulation. researcher.life

Following the molecular docking example of the isomer 2,4,6-trimethylphenol with the COX-2 enzyme, the binding event leads to the modulation of the enzyme's function. researchgate.net By occupying the active site channel, 2,4,6-trimethylphenol acts as an inhibitor. researchgate.net It physically blocks the pathway for the enzyme's natural substrate, a fatty acid, to reach the catalytic site where oxygenation would normally occur. researchgate.net This steric hindrance effectively inhibits the enzyme's activity, thereby preventing the production of pro-inflammatory mediators. This demonstrates how a trimethylphenol compound can directly modulate enzymatic activity through competitive inhibition at the active site.

Potential as a Precursor in Biochemical Pathways

While direct evidence of this compound serving as a precursor in in vivo biochemical pathways is limited, its isomers are recognized as crucial precursors in the chemical synthesis of biologically essential molecules. Specifically, 2,3,6-trimethylphenol (B1330405) (TMP) is a key starting material in the industrial production of Vitamin E. researchgate.netnih.gov

The process involves the selective oxidation of 2,3,6-trimethylphenol to produce 2,3,5-trimethyl-1,4-benzoquinone (TMQ). researchgate.netnih.gov This reaction is a critical step because TMQ is the primary intermediate in the total synthesis of Vitamin E. researchgate.netnih.gov This industrial pathway highlights the role of the trimethylphenol scaffold as a foundational structure for building more complex, biologically vital compounds.

Future Research Directions and Emerging Paradigms for this compound

The exploration of this compound, an aromatic organic compound, is entering a new phase driven by the dual imperatives of sustainable chemical production and the development of novel applications. As industries move towards greener processes and more sophisticated molecular designs, the future of this compound is being shaped by innovative research in synthesis, catalysis, environmental science, and computational chemistry. This article outlines the key future research directions and emerging paradigms that are set to define the next chapter for this versatile chemical compound.

Q & A

Basic: What are the common laboratory synthesis methods for 2,3,4-Trimethylphenol and its derivatives?

Methodological Answer:

this compound can be synthesized via selective alkylation or isomerization of substituted phenols. For example, sulfonation followed by nitration and reduction is a traditional route for symmetric trimethylphenol derivatives, as seen in analogous pathways for 2,4,6-trimethylphenol . Optimization often involves adjusting reaction conditions (e.g., temperature, catalyst selection) to minimize byproducts. Gas chromatography (GC) is typically used to monitor purity and isomer distribution during synthesis .

Basic: What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection is widely used due to its sensitivity for phenolic compounds. For complex matrices, coupling with mass spectrometry (MS) improves specificity. For example, chlorophenol analogs are analyzed using HPLC-MS with detection limits as low as 2–4 µg/mL . Calibration standards should be prepared in solvents matching the sample matrix to avoid interference.

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Accidental spills require immediate containment using inert absorbents (e.g., vermiculite) to prevent environmental release . Ventilation systems must be operational to limit inhalation exposure. Contaminated waste should be disposed via licensed facilities, adhering to local regulations .

Advanced: How can reaction mechanisms for this compound oxidation be experimentally validated?

Methodological Answer:

Gas-liquid-liquid mass transfer reactors are effective for studying oxidation kinetics. For instance, hierarchical mesoporous TS-1 zeolite catalysts have been used to assess selective oxidation pathways, with reaction rates monitored via dissolved oxygen probes and product analysis by GC-MS . Computational fluid dynamics (CFD) models can further validate mass transfer coefficients under varying agitation speeds.